molecular formula C25H27F3N2O4 B5041020 3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5041020
M. Wt: 476.5 g/mol
InChI Key: ZPMMMGRZQPOWTP-UHFFFAOYSA-N
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Description

3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C25H27F3N2O4 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is 476.19229183 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anticonvulsant properties, and other relevant pharmacological effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H23F3N2O3
  • SMILES Notation : OC1(CCN(CCCC(=O)c2ccc(F)cc2)CC1)c1cccc(c1)C(F)(F)F

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor. It has been evaluated for its affinity towards various targets:

  • Target Enzyme : 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase
  • Inhibition Constant (Ki) : 165 nM
  • Assay Method : The binding affinity was assessed using radioligands in a yeast model system, indicating significant interaction with the target enzyme .

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit anticonvulsant properties. The compound's structural analogs have been tested in animal models for their efficacy against seizures:

  • Study Findings : Compounds structurally similar to this compound were shown to possess anticonvulsant activity, although they exhibited lower efficacy compared to established antiepileptic drugs like phenytoin .

Antidiabetic Activity

The compound has also been investigated for its potential antidiabetic effects. Its ability to inhibit alpha-amylase and PTP-1B has been measured:

CompoundIC50 (μM)Standard (Acarbose)Standard IC50 (μM)
3-[4-Hydroxy...]4.58Acarbose1.58
Another Compound0.91Ursolic Acid1.35

These findings suggest that the compound may offer beneficial effects in managing blood glucose levels .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound and its analogs:

  • Anticonvulsant Study :
    • A study synthesized various N-phenyl derivatives and tested their anticonvulsant activity in animal models. The results indicated that while some compounds showed promise, they were less effective than traditional treatments .
  • Antidiabetic Activity Assessment :
    • In a comparative analysis of alpha-amylase inhibitors, the compound demonstrated substantial inhibitory effects with an IC50 value close to that of established standards such as acarbose .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development:
    • The compound's structure suggests potential interactions with various biological targets, making it a candidate for drug discovery. Its ability to modulate receptor activity can be explored for developing treatments for psychiatric disorders and other conditions.
  • Antipsychotic Agents:
    • Similar compounds have been investigated for their efficacy in treating psychotic disorders. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the pharmacokinetic properties of drugs derived from this compound .

Biological Research

  • Biological Target Interaction Studies:
    • The compound can be used in studies to explore interactions between small molecules and biological targets such as enzymes or receptors. This could lead to insights into the mechanisms of action of various biochemical pathways .
  • Pharmacodynamics and Pharmacokinetics:
    • Research can focus on how this compound influences cellular processes, including its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these factors is crucial for assessing its viability as a therapeutic agent .

Industrial Applications

  • Synthesis of Specialty Chemicals:
    • In the industrial sector, this compound can serve as a precursor for synthesizing specialty chemicals with unique properties. Its versatility allows for modifications that can lead to new materials with specific functionalities .
  • Material Science:
    • The compound's structural characteristics may lend themselves to applications in creating advanced materials, including polymers or coatings that require specific chemical resistance or mechanical properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of similar compounds:

  • Antipsychotic Efficacy:
    • Compounds structurally related to 3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione have shown promise in clinical settings for managing symptoms of schizophrenia and bipolar disorder .
  • Mechanism of Action Studies:
    • Research has demonstrated that modifications in the piperidine ring significantly affect the binding affinity to dopamine receptors, which are critical in treating psychotic disorders. The trifluoromethyl substitution enhances receptor interaction due to increased hydrophobicity .

Properties

IUPAC Name

3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N2O4/c1-2-14-34-20-8-6-19(7-9-20)30-22(31)16-21(23(30)32)29-12-10-24(33,11-13-29)17-4-3-5-18(15-17)25(26,27)28/h3-9,15,21,33H,2,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMMMGRZQPOWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C4=CC(=CC=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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